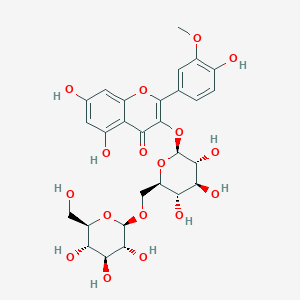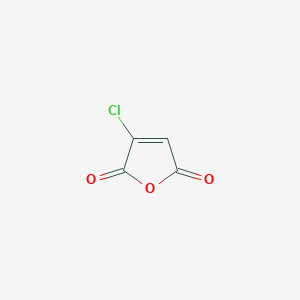
Anhydride d’acide chloromaléique
Vue d'ensemble
Description
Chloromaleic anhydride is an organic compound derived from maleic anhydride by substituting one of the hydrogen atoms with a chlorine atom. This modification imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
Chloromaleic anhydride finds applications in several scientific research fields:
Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and polymers.
Mécanisme D'action
Target of Action
Chloromaleic acid anhydride, also known as Chloromaleic anhydride, is a type of acid anhydride . Acid anhydrides are a group of functional groups whose chemistry is closely related . The primary targets of Chloromaleic acid anhydride are molecules that can undergo nucleophilic attack . These include water, alcohols, and amines .
Mode of Action
The mode of action of Chloromaleic acid anhydride involves a two-step process . The first step is the nucleophilic attack on the carbonyl group of the anhydride . This is followed by the removal of the leaving group . The leaving group is typically a carboxylate ion, which is a resonance-stabilized conjugate base of a carboxylic acid .
Biochemical Pathways
The biochemical pathways affected by Chloromaleic acid anhydride are those involving the formation of carboxylic acids, esters, and amides . When Chloromaleic acid anhydride reacts with water, it forms carboxylic acids . When it reacts with alcohols, it forms esters . And when it reacts with amines, it forms amides .
Result of Action
The result of Chloromaleic acid anhydride’s action is the formation of carboxylic acids, esters, or amides, depending on the nucleophile it reacts with . These products can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action of Chloromaleic acid anhydride can be influenced by various environmental factors. For example, the presence of water or other nucleophiles can affect the compound’s reactivity . Additionally, factors such as pH and temperature can influence the rate of the reactions it undergoes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromaleic anhydride can be synthesized through the chlorination of maleic anhydride using thionyl chloride in the presence of a pyridine catalyst . Another method involves the oxidation of chlorotoluenes using oxovanadium catalysts .
Industrial Production Methods: The industrial production of chloromaleic anhydride typically involves the chlorination of maleic anhydride under controlled conditions to ensure high yield and purity. The process may include steps such as cyclization and removal of hydrogen chloride to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Chloromaleic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloromaleic acid.
Reduction: Reduction reactions can convert it into chloromaleic acid derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or oxovanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or ammonia for nucleophilic substitution reactions.
Major Products:
Oxidation: Chloromaleic acid.
Reduction: Chloromaleic acid derivatives.
Substitution: Various substituted chloromaleic anhydride derivatives.
Comparaison Avec Des Composés Similaires
Maleic Anhydride: The parent compound without the chlorine substitution.
Fumaric Anhydride: An isomer of maleic anhydride with different reactivity.
Phthalic Anhydride: Another anhydride with a benzene ring structure.
Uniqueness: Chloromaleic anhydride is unique due to the presence of the chlorine atom, which increases its electrophilicity and reactivity compared to maleic anhydride . This makes it more suitable for specific chemical reactions and industrial applications.
Propriétés
IUPAC Name |
3-chlorofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClO3/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJAFLQWMOMYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059127 | |
| Record name | 2,5-Furandione, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; mp = 10-15 deg C; [Hawley] White solid; [MSDSonline] | |
| Record name | Chloromaleic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
96-02-6 | |
| Record name | 3-Chloro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromaleic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromaleic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB7MR0EI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
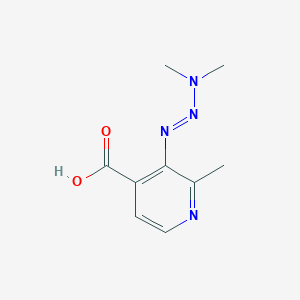
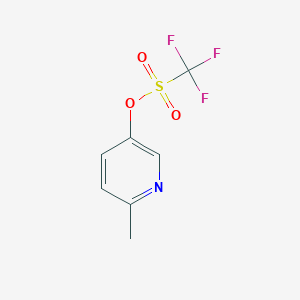
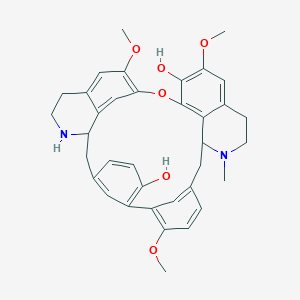
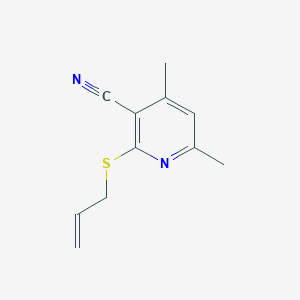
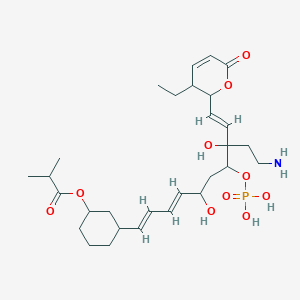
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)

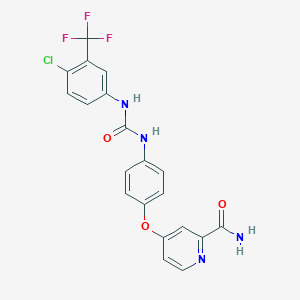
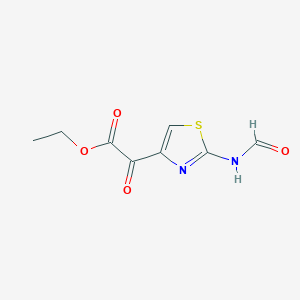
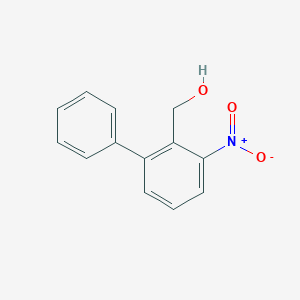
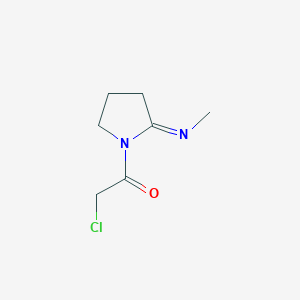
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)
